molecular formula C13H8FN3O2 B3365396 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid CAS No. 1220165-92-3

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Cat. No. B3365396
CAS RN: 1220165-92-3
M. Wt: 257.22 g/mol
InChI Key: JTXOGWNTNOJMLN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . Additionally, the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles has been used to produce pyrazolo[3,4-b]quinolinones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-c]pyridine core with a 4-fluorophenyl group at the 1-position and a carboxylic acid group at the 4-position .

Scientific Research Applications

Antagonist Applications in Rheumatoid Arthritis Treatment

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and its analogs have been identified as potent CC chemokine receptor 1 (CCR1) antagonists, with potential applications in treating rheumatoid arthritis. These compounds have been synthesized with various isotopic labels such as carbon-13, carbon-14, and tritium for research purposes (Latli et al., 2018).

Applications in Synthesis of Bicyclic Systems

The versatility of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid in chemical synthesis is noteworthy. It's been utilized in a novel three-component coupling process to create various pyrazolo[3,4-b]pyridines and other bicyclic systems like thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, demonstrating its applicability in diverse chemical syntheses (Almansa et al., 2008).

Antiviral and Antimicrobial Applications

Compounds derived from 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid have shown antiviral activity against various viruses, including Herpes simplex and Mayaro virus. This highlights its potential in developing antiviral therapies (Bernardino et al., 2007). Additionally, the antimicrobial properties of these compounds, especially against both Gram-positive and Gram-negative bacteria, have been noted, expanding its potential in antibiotic development (El-Borai et al., 2012).

X-ray Powder Diffraction Applications

X-ray powder diffraction data for derivatives of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid, like the 1-(4-methoxyphenyl) derivative, have been reported,indicating its importance in the structural analysis and characterization of new compounds. This data is crucial for understanding the physical properties of these compounds and their potential applications in material science and pharmaceuticals (Wang et al., 2017).

Cancer Treatment Applications

Research has also explored the application of compounds derived from 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid in cancer treatment. For instance, its role as an Aurora kinase inhibitor suggests potential utility in oncology, particularly in the development of cancer therapies (ヘンリー,ジェームズ, 2006).

Structural and Vibrational Spectra Studies

The compound has been studied for its structural and vibrational properties using techniques like FT-IR and FT-Raman spectra, aiding in the understanding of its chemical characteristics and behavior. This kind of research is fundamental in the field of chemistry, especially for the design and synthesis of new compounds with specific properties (Bahgat et al., 2009).

Novel Synthetic Routes and Biological Activity

The compound's derivatives have been explored through novel synthetic routes, leading to the development of new molecules with potential biological activities. Such research is integral in drug discovery, where new compounds are constantly being synthesized and tested for various biological activities, including antimicrobial and anticancer properties (Liu et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of more efficient synthesis methods and the investigation of its mechanism of action could be valuable areas of future research .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-8-1-3-9(4-2-8)17-12-7-15-5-11(13(18)19)10(12)6-16-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOGWNTNOJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=CN=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731432
Record name 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

CAS RN

1220165-92-3
Record name 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid ethyl ester (2.75 g, 9.64 mmol) and 85% potassium hydroxide pellets (6.4 g, 84 mmol) in methanol-water was warmed at reflux for 15 minutes and then stirred overnight. The mixture was then diluted with water (300 mL) and then a dilute solution of aqueous HCl (1 equivalent based on mass of KOH) was added in several portions (final pH=5). The resulting solid was collected by filtration and dried by pulling vacuum through the filter cake to afford 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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